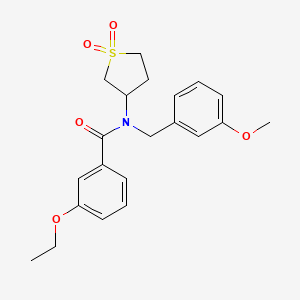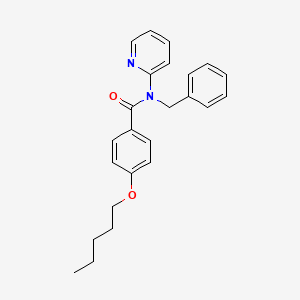
N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide: is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a pentyloxy chain, and a pyridinyl group attached to a benzamide core. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of a benzyl halide, such as benzyl chloride or benzyl bromide, through the halogenation of toluene.
Nucleophilic Substitution: The benzyl halide undergoes nucleophilic substitution with a pentyloxy group, forming the benzyl pentyloxy intermediate.
Amidation Reaction: The benzyl pentyloxy intermediate is then reacted with 2-aminopyridine to form the desired this compound through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient conversion and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and electrophiles such as acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. The benzyl and pyridinyl groups can bind to active sites on enzymes or receptors, modulating their activity. The pentyloxy chain may influence the compound’s solubility and membrane permeability, affecting its distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-methoxy-N-(pyridin-2-yl)benzamide
- N-benzyl-4-ethoxy-N-(pyridin-2-yl)benzamide
- N-benzyl-4-butoxy-N-(pyridin-2-yl)benzamide
Uniqueness
N-benzyl-4-(pentyloxy)-N-(pyridin-2-yl)benzamide is unique due to the presence of the pentyloxy chain, which imparts specific chemical properties and reactivity. This distinguishes it from similar compounds with shorter or different alkoxy chains, potentially offering advantages in terms of biological activity and chemical stability.
Properties
Molecular Formula |
C24H26N2O2 |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-benzyl-4-pentoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C24H26N2O2/c1-2-3-9-18-28-22-15-13-21(14-16-22)24(27)26(23-12-7-8-17-25-23)19-20-10-5-4-6-11-20/h4-8,10-17H,2-3,9,18-19H2,1H3 |
InChI Key |
AKIMRFHTMCVZNT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B11408140.png)
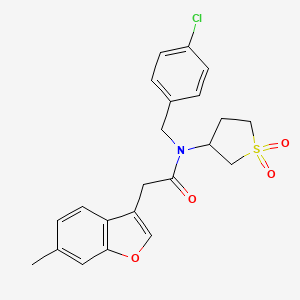
![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}benzamide](/img/structure/B11408151.png)
![2-(4,6-dimethyl-1-benzofuran-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11408154.png)
![2-benzyl-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11408166.png)
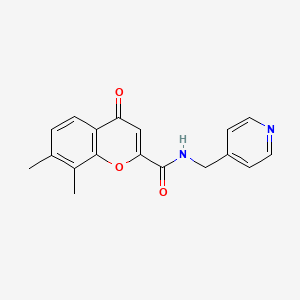
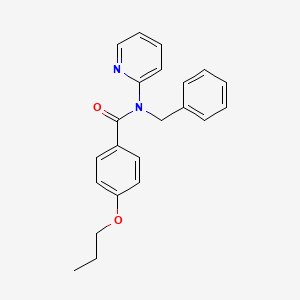
![4-[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11408177.png)
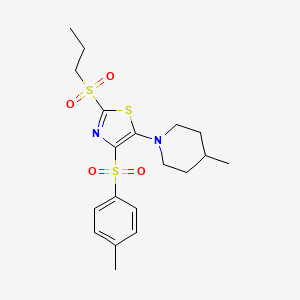
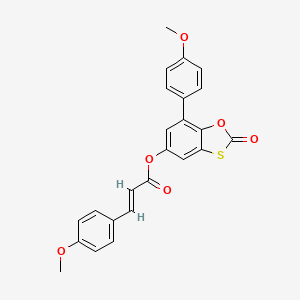
![1-{4-[(3-carboxyphenyl)amino]-5-chloro-6-oxopyridazin-1(6H)-yl}tricyclo[3.3.1.1~3,7~]decane-2-carboxylic acid](/img/structure/B11408191.png)
![3-[(Acetyloxy)methyl]-7-[(3-fluorobenzoyl)amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11408203.png)
![Diethyl [2-(4-bromophenyl)-5-(piperidin-1-yl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11408204.png)
